N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-Nalpha-(phenoxycarbonyl)tryptophanamide
Description
PHENYL N-[2-(1H-INDOL-3-YL)-1-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}ETHYL]CARBAMATE is a complex organic compound that features an indole nucleus, a benzothiazole moiety, and a phenylcarbamoyl group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Properties
Molecular Formula |
C32H26N4O3S |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
phenyl N-[3-(1H-indol-3-yl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C32H26N4O3S/c1-20-11-16-27-29(17-20)40-31(35-27)21-12-14-23(15-13-21)34-30(37)28(36-32(38)39-24-7-3-2-4-8-24)18-22-19-33-26-10-6-5-9-25(22)26/h2-17,19,28,33H,18H2,1H3,(H,34,37)(H,36,38) |
InChI Key |
VKGPRPQUPNREMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)OC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL N-[2-(1H-INDOL-3-YL)-1-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}ETHYL]CARBAMATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzothiazole moiety. The final step involves the coupling of the phenylcarbamoyl group to the intermediate product. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
PHENYL N-[2-(1H-INDOL-3-YL)-1-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}ETHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
PHENYL N-[2-(1H-INDOL-3-YL)-1-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}ETHYL]CARBAMATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PHENYL N-[2-(1H-INDOL-3-YL)-1-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The indole and benzothiazole moieties are known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-thiol have structural similarities and are used in various applications.
Uniqueness
PHENYL N-[2-(1H-INDOL-3-YL)-1-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]CARBAMOYL}ETHYL]CARBAMATE is unique due to its combination of indole and benzothiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in multiple fields.
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